Calcium orange
Description
Historical Context of Calcium Ion Detection in Cellular Systems
The recognition of calcium ions (Ca2+) as pivotal players in cellular physiology dates back to the late 19th century with Sydney Ringer's work on cardiac contraction. nih.gov However, the ability to directly measure and visualize the dynamics of intracellular calcium concentrations is a more recent development that has revolutionized our understanding of cellular signaling. nih.govnih.gov Early methods for detecting calcium were often indirect and lacked the spatiotemporal resolution needed to decipher the complex signaling cascades that Ca2+ orchestrates. nih.gov
A significant leap forward came with the work of Roger Tsien and his colleagues in the 1980s. nih.gov They designed and synthesized a new class of molecules, including 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA), which exhibited high selectivity for Ca2+ over other ions like magnesium and protons. nih.govphysiology.org This breakthrough laid the foundation for the development of fluorescent indicators capable of reporting changes in intracellular Ca2+ concentrations with high fidelity. nih.gov These early developments were crucial for transforming Ca2+ from a known essential ion to a visible and quantifiable second messenger, unveiling its ubiquitous role in processes ranging from muscle contraction and neurotransmitter release to gene expression and cell division. nih.govmdpi.comwikipedia.org
Evolution of Fluorescent Probes for Intracellular Calcium Dynamics
The evolution of fluorescent Ca2+ indicators has been a continuous quest for improved brightness, selectivity, dynamic range, and spectral properties. Following the development of BAPTA, the first generation of widely used fluorescent indicators included Quin-2 and Fura-2. researchgate.net Fura-2, in particular, was a significant advancement as it allowed for ratiometric imaging, a technique that reduces artifacts from uneven dye loading and changes in cell volume. nih.gov However, these early probes required UV excitation, which could be damaging to cells and cause autofluorescence. nih.gov
The subsequent generation of indicators, developed in the late 1980s and early 1990s, was engineered for excitation by visible light, a critical improvement for live-cell imaging and compatibility with common laser lines in confocal microscopy and flow cytometry. thermofisher.commdpi.com This era saw the introduction of indicators like Fluo-3 (B43766), which exhibits a large increase in fluorescence intensity upon binding Ca2+. nih.govphysiology.org The development strategy shifted to decoupling the Ca2+ binding motif (BAPTA) from the fluorophore, allowing for the creation of a diverse palette of indicators with different colors and affinities by linking BAPTA to various dyes. nih.gov This led to the creation of probes like Calcium Green, Calcium Orange, and Calcium Crimson, which are derived from fluorescein, tetramethylrhodamine (B1193902), and Texas Red, respectively. thermofisher.comthermofisher.com More recently, the field has expanded to include genetically encoded calcium indicators (GECIs), such as the cameleon family, which can be targeted to specific subcellular compartments. nih.govnih.gov
Significance of this compound within the Tetracarboxylate Indicator Family
This compound is a member of the tetracarboxylate family of calcium indicators. ontosight.ainih.gov This family is characterized by a Ca2+ chelating site that provides high selectivity for calcium over other divalent cations, a significant advantage in the cellular environment where magnesium is present at much higher concentrations. physiology.orgnih.gov
The significance of this compound lies in its spectral properties, offering an orange fluorescence upon binding to Ca2+. ontosight.ai This positions it within a suite of visible light-excitable indicators that allow for multicolor imaging experiments. Researchers can use this compound in conjunction with green or red fluorescent probes to simultaneously monitor multiple cellular events. thermofisher.comresearchgate.net Like other members of its family, such as Calcium Green and Calcium Crimson, this compound shows an increase in fluorescence emission intensity upon binding Ca2+ with minimal shift in wavelength. thermofisher.comnih.gov
Rationale for the Development and Application of this compound in Contemporary Biosciences
The development of this compound was driven by the need for a broader range of spectrally distinct and photostable fluorescent indicators for monitoring intracellular calcium dynamics. thermofisher.comnih.gov Its application in contemporary biosciences is multifaceted. It has been utilized in neuroscience to study neuronal activity and calcium signaling, in muscle physiology to investigate contraction and relaxation, and in cell signaling research to dissect calcium-mediated pathways. ontosight.ai
One of the key advantages of this compound is its photostability, which is greater than that of earlier dyes like Fluo-3 and the Calcium Green indicators. thermofisher.com This property is crucial for long-term imaging experiments where photobleaching can be a limiting factor. Furthermore, its cell-permeable acetoxymethyl (AM) ester form allows for straightforward loading into living cells. ontosight.ai While it can be prone to compartmentalization within organelles like mitochondria, this characteristic has also been leveraged to specifically study calcium dynamics within these subcellular structures. researchgate.netresearchgate.net The availability of indicators like this compound with distinct spectral properties and affinities continues to be vital for sophisticated experimental designs in modern biological research. nih.gov
| Property | Description |
| Indicator Family | Tetracarboxylate ontosight.ainih.gov |
| Fluorescence | Orange fluorescence upon Ca2+ binding ontosight.ai |
| Excitation | Visible light thermofisher.com |
| Loading | Cell-permeable acetoxymethyl (AM) ester form ontosight.ai |
| Photostability | More photostable than Fluo-3 and Calcium Green indicators thermofisher.com |
| Application | Neuroscience, muscle physiology, cell signaling ontosight.ai |
Detailed research has provided insights into the dissociation constants (Kd) of this compound, which is a measure of its affinity for calcium. The Kd can be influenced by factors such as temperature and pH. nih.gov
| Condition | Dissociation Constant (Kd) in nM |
| 11.5°C | 527 nih.gov |
| 39.7°C | 323 nih.gov |
| pH 6.42 | 562 nih.gov |
| pH 7.40 | 457 nih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C59H62N6O21S |
|---|---|
Molecular Weight |
1223.2 g/mol |
IUPAC Name |
5-[[4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-3-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]carbamothioylamino]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C59H62N6O21S/c1-35(66)78-31-82-53(70)27-64(28-54(71)83-32-79-36(2)67)47-11-9-10-12-49(47)76-21-22-77-52-24-40(14-20-48(52)65(29-55(72)84-33-80-37(3)68)30-56(73)85-34-81-38(4)69)61-59(87)60-39-13-17-43(46(23-39)58(74)75)57-44-18-15-41(62(5)6)25-50(44)86-51-26-42(63(7)8)16-19-45(51)57/h9-20,23-26H,21-22,27-34H2,1-8H3,(H2,61,74,75,87) |
InChI Key |
NMUGYJRMGWBCPU-UHFFFAOYSA-N |
SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NC(=S)NC2=CC(=C(C=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)[O-])OCCOC6=CC=CC=C6N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NC(=S)NC2=CC(=C(C=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)[O-])OCCOC6=CC=CC=C6N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |
Synonyms |
calcium orange |
Origin of Product |
United States |
Molecular Design and Functional Principles of Calcium Orange
Chelation Chemistry and Calcium Ion Binding Mechanisms
The core of Calcium Orange's function lies in its chelation chemistry. The molecule is designed with a specific binding pocket that has a high affinity for calcium ions. This process of forming multiple coordination bonds between a single central metal ion and a polydentate ligand is known as chelation.
Specificity and Selectivity Profile for Calcium Ions over Competing Cations (e.g., Mg²⁺, Zn²⁺)
A critical feature of any calcium indicator is its ability to selectively bind to Ca²⁺ in the complex ionic environment of a cell, where other divalent cations like magnesium (Mg²⁺) and zinc (Zn²⁺) are also present. This compound exhibits high selectivity for calcium ions over these competing cations. ontosight.ai This selectivity is crucial for the accurate measurement of calcium concentrations, as it minimizes interference from other ions. ontosight.ai The structural design of the chelating portion of the this compound molecule dictates this preference, with the size and geometry of the binding pocket being optimized for the ionic radius and coordination chemistry of Ca²⁺. While many BAPTA-based indicators bind Zn²⁺ with high affinity, the specificity of this compound for Ca²⁺ is a key aspect of its molecular design. thermofisher.com
Conformational Changes Upon Calcium Binding and Resultant Fluorescence Modulation
Upon binding to a calcium ion, the this compound molecule undergoes a significant conformational change. This structural rearrangement alters the electronic properties of the fluorophore component of the molecule. In its unbound state, the fluorescence of this compound is typically low. However, the binding of Ca²⁺ induces a change that leads to a substantial increase in its fluorescence intensity. fishersci.fi This "turn-on" mechanism is the basis for its function as a calcium indicator. The fluorescence emission of this compound is strong and orange when it is bound to calcium ions, with a maximum excitation at approximately 549 nm and a maximum emission at 576 nm. medchemexpress.comglpbio.com This significant increase in fluorescence upon calcium binding allows researchers to visualize and quantify changes in intracellular calcium concentrations using techniques like fluorescence microscopy. ontosight.ai
Strategies for Intracellular Delivery: The Acetoxymethyl (AM) Ester Form
To be effective for studying intracellular processes, a fluorescent indicator must be able to cross the cell membrane. The native form of this compound, being a charged molecule, is membrane-impermeant. interchim.fr To overcome this, it is chemically modified into its acetoxymethyl (AM) ester form.
Mechanism of Cell Permeability and Intracellular Ester Hydrolysis
The AM ester groups are lipophilic, masking the negative charges of the carboxylate groups and rendering the this compound AM molecule uncharged and membrane-permeable. glpbio.comnih.gov This allows it to passively diffuse across the plasma membrane into the cell's cytoplasm. nih.gov Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. interchim.frnih.gov This hydrolysis process regenerates the original, charged form of this compound, which is no longer membrane-permeable and is thus trapped within the cell. glpbio.comnih.gov This accumulation mechanism effectively concentrates the dye inside the cell. nih.gov The now active, charged indicator is then free to bind to intracellular calcium ions. interchim.fr
Considerations for Intracellular Localization and Compartmentalization (e.g., non-vacuolar, non-acidic vesicle)
An important consideration for any intracellular dye is its localization within the cell. Ideally, a cytosolic calcium indicator should remain evenly distributed throughout the cytoplasm. Some fluorescent dyes are prone to compartmentalization, meaning they accumulate in specific organelles, which can lead to inaccurate measurements of cytosolic calcium. Research has shown that this compound AM does not typically enter vacuoles or compartmentalize into acidic vesicles. medchemexpress.comoup.com However, some studies have noted that under certain conditions, this compound can show some compartmentalization in the mitochondria and endoplasmic reticulum. researchgate.net The incubation period for loading the dye is a critical factor; shorter incubation times (e.g., 30-45 minutes) have been shown to minimize compartmentalization. oup.com
| Property | Description | Reference |
| Indicator Type | Fluorescent Calcium Indicator | ontosight.ai |
| Form | Acetoxymethyl (AM) ester for cell loading | ontosight.ai |
| Excitation Max | ~549 nm | medchemexpress.comglpbio.com |
| Emission Max | ~576 nm | medchemexpress.comglpbio.com |
| Binding Action | Binds to free intracellular calcium | medchemexpress.com |
| Fluorescence Change | Increases upon Ca²⁺ binding | fishersci.fi |
| Cell Permeability | AM ester form is membrane-permeant | glpbio.com |
| Intracellular Conversion | AM ester is hydrolyzed by intracellular esterases to the active form | interchim.frnih.gov |
| Intracellular Retention | The hydrolyzed form is charged and trapped in the cell | glpbio.com |
| Selectivity | High for Ca²⁺ over Mg²⁺ and Zn²⁺ | ontosight.ai |
| Intracellular Localization | Generally non-vacuolar and avoids acidic vesicles | medchemexpress.comoup.com |
Spectroscopic Characterization and Optical Properties in Research Contexts
Excitation and Emission Spectra in Calcium-Bound and Free States
Calcium Orange is characterized by its excitation and emission spectra, which are crucial for its application in fluorescence microscopy. aatbio.com In its calcium-bound state, this compound has an excitation maximum of approximately 549 nm and an emission maximum of around 576 nm. glpbio.commedchemexpress.com Like other indicators in its class, such as Calcium Green and Calcium Crimson, it shows an increase in fluorescence emission intensity upon binding to Ca2+ with little to no shift in the wavelength of its excitation or emission maxima. thermofisher.comthermofisher.com This is a key characteristic of non-ratiometric indicators. nikon.com The fluorescence lifetime of this compound has also been observed to increase upon binding to calcium. nih.gov
The spectral properties of this compound offer several advantages for cellular imaging. Its emission in the orange region of the spectrum helps to minimize interference from cellular autofluorescence, which is often a problem at shorter wavelengths. thermofisher.comoup.com The use of longer wavelength excitation light also reduces the potential for photodamage to cells. thermofisher.com
Quantitative Aspects of Fluorescence Intensity Modulation upon Calcium Binding
The fluorescence of this compound is significantly enhanced upon binding to calcium ions. thermofisher.com While the indicator in its free form has minimal fluorescence, its brightness increases substantially in the presence of Ca2+. nih.gov This modulation of fluorescence intensity is the basis for its use as a calcium indicator. pubcompare.ai The binding of calcium to the indicator follows a 1:1 stoichiometry. nih.gov The degree of fluorescence enhancement is a key parameter for assessing the sensitivity of the indicator.
The relationship between fluorescence intensity and calcium concentration can be described by the following equation:
[Ca²⁺] = K_d × [ (F - F_min) / (F_max - F) ]
Where:
F is the observed fluorescence intensity. thermofisher.com
F_min is the fluorescence intensity in the absence of calcium. thermofisher.com
F_max is the fluorescence intensity at saturating calcium concentrations. thermofisher.com
K_d is the dissociation constant for the indicator-calcium complex. thermofisher.com
Photophysical Parameters and Their Implications for Imaging Durability and Signal Stability
Several photophysical parameters are important for evaluating the performance of this compound as a fluorescent indicator. These include the molar extinction coefficient (ε) and the quantum yield (Φ). The molar extinction coefficient is a measure of how strongly the molecule absorbs light at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence. evidentscientific.com For this compound, the molar extinction coefficient in the calcium-saturated state is reported to be 80,000 cm⁻¹M⁻¹. aatbio.com
This compound is noted for being more photostable than some other calcium indicators like fluo-3 (B43766) and the Calcium Green indicators, which is advantageous for long-term imaging experiments. thermofisher.comnikon.com This increased photostability contributes to a more stable signal over time, reducing artifacts caused by photobleaching. nikon.com
Table 1: Photophysical Properties of this compound
| Parameter | Value | Significance |
|---|---|---|
| Excitation Maximum (Ca²⁺-bound) | ~549 nm glpbio.comaatbio.commedchemexpress.com | Wavelength for optimal excitation of the indicator. |
| Emission Maximum (Ca²⁺-bound) | ~576 nm glpbio.commedchemexpress.com | Wavelength of maximum fluorescence emission. |
| Molar Extinction Coefficient (ε) (Ca²⁺-saturated) | 80,000 cm⁻¹M⁻¹ aatbio.com | Indicates strong light absorption, contributing to brightness. |
| Photostability | More photostable than fluo-3 and Calcium Green indicators thermofisher.com | Enhances durability for prolonged imaging and ensures signal stability. |
In Vitro vs. In Situ Calibration Methodologies and Dissociation Constant (Kd) Determination
The dissociation constant (K_d) is a critical parameter that defines the affinity of this compound for calcium ions and determines the concentration range over which the indicator is most sensitive. thermofisher.com The K_d for this compound is influenced by environmental factors such as temperature and pH. nih.gov
Research has shown that the affinity of this compound for calcium generally increases with rising temperature and pH. nih.gov For instance, one study reported the K_d of this compound to be 527 nM at 11.5°C and 323 nM at 39.7°C. nih.gov The same study found the K_d to be 562 nM at pH 6.42 and 457 nM at pH 7.40. nih.gov
It is widely recognized that the K_d values determined in vitro (in a test tube) can differ significantly from those determined in situ (within a living cell). thermofisher.comstratech.co.ukresearchgate.net This discrepancy arises because the intracellular environment, with its complex mixture of proteins and ions, can affect the binding properties of the indicator. researchgate.net In situ calibrations typically yield higher K_d values. thermofisher.comstratech.co.uk
In vitro calibration often involves using calcium buffers with known concentrations, such as those prepared with EGTA, to create a standard curve of fluorescence intensity versus calcium concentration. researchgate.net
In situ calibration methods are necessary for more accurate measurements of intracellular calcium concentrations. oup.com These methods involve loading the cells with the indicator and then exposing them to controlled extracellular calcium concentrations in the presence of an ionophore. thermofisher.comstratech.co.uk Ionophores, such as A23187 or ionomycin, make the cell membrane permeable to calcium, allowing the intracellular and extracellular calcium concentrations to equilibrate. thermofisher.comoup.comstratech.co.uk By measuring the fluorescence at different known calcium levels, a calibration curve can be generated that reflects the behavior of the indicator within the specific cellular environment. oup.com An in situ calibration of this compound-AM in the dinoflagellate Crypthecodinium cohnii determined the K_d to be 346 ± 56 nM at 28°C. oup.com
Table 2: Dissociation Constants (Kd) of this compound under Different Conditions
| Condition | K_d (nM) | Reference |
|---|---|---|
| In vitro, 11.5°C | 527 | nih.gov |
| In vitro, 39.7°C | 323 | nih.gov |
| In vitro, pH 6.42 | 562 | nih.gov |
| In vitro, pH 7.40 | 457 | nih.gov |
| In situ (C. cohnii), 28°C | 346 ± 56 | oup.com |
Advanced Research Methodologies Employing Calcium Orange
Real-Time Intracellular Calcium Imaging Techniques
Real-time imaging of [Ca²⁺]i is fundamental to understanding cellular processes that operate on timescales from milliseconds to hours. Calcium Orange is a non-ratiometric, single-wavelength indicator that reports changes in [Ca²⁺]i through an increase in fluorescence intensity upon binding to Ca²⁺ ions. This property, combined with its long-wavelength excitation and emission, makes it a versatile dye for live-cell imaging.
Table 1: Properties of the this compound Fluorescent Indicator
| Property | Description | Source(s) |
|---|---|---|
| Indicator Type | Non-ratiometric, single-wavelength fluorescent dye. | nih.gov |
| Mechanism | Fluorescence intensity increases upon binding to free Ca²⁺. | nih.gov |
| Excitation (Peak) | ~549 nm | nih.gov |
| Emission (Peak) | ~576 nm | nih.gov |
| Affinity Variants | Available in different affinity forms, such as Calcium-Orange-5N, a low-affinity variant. | nih.gov |
| Key Features | Fast kinetics, good photostability, long-wavelength spectra reduce phototoxicity and background autofluorescence. | nih.govsigmaaldrich.com |
| Loading | Typically loaded into cells as a cell-permeant acetoxymethyl (AM) ester. | rupress.org |
Confocal Laser Scanning Microscopy (CLSM) in Spatiotemporal Calcium Dynamics Assessment
Confocal Laser Scanning Microscopy (CLSM) is a powerful optical imaging technique that provides high-resolution, optically sectioned images from within a thick specimen, thereby minimizing out-of-focus blur. sigmaaldrich.comoregonstate.edu This capability is crucial for assessing the complex spatiotemporal dynamics of calcium signals, which are often highly localized to specific subcellular compartments. oregonstate.edu
When used with this compound, CLSM allows for the three-dimensional reconstruction of Ca²⁺ signaling events within live cells. The long-wavelength excitation of this compound (~549 nm) is advantageous in CLSM as it reduces the scattering of light and minimizes the autofluorescence from endogenous molecules like NAD(P)H and flavins, which are excited by shorter wavelengths. sigmaaldrich.com This results in an improved signal-to-noise ratio, enabling the clear visualization of Ca²⁺ transients in specific microdomains. For example, in plant biology, this compound was specifically chosen for CLSM studies over other dyes like Fluo-3 (B43766) because its distinct fluorescence emission avoided interference from cuticular autofluorescence, demonstrating its utility in challenging biological tissues. sigmaaldrich.com The combination of CLSM's spatial filtering with this compound's spectral properties allows researchers to precisely map the origin, propagation, and decay of calcium waves and oscillations within the intricate architecture of the cell.
Beyond CLSM, this compound is readily integrated into standard wide-field fluorescence microscopy setups for robust live-cell calcium monitoring. nih.gov This approach is particularly useful for observing widespread or 'background' increases in intracellular calcium with excellent temporal resolution, even with relatively modest equipment. nih.gov In a classic application, this compound was loaded into neurons of the mollusc Aplysia californica to simultaneously monitor changes in intracellular calcium and evaluate the efficacy of synaptic transmission. nih.gov
Using a fluorescence microscope equipped with a suitable filter block (excitation ~549 nm, emission ~576 nm) and a sensitive CCD camera, researchers were able to detect alterations in [Ca²⁺]i induced by even a single action potential. nih.gov The fast kinetic properties of this compound are essential for capturing such rapid physiological events. nih.gov While this technique offers limited spatial resolution compared to CLSM, it provides a powerful and accessible method for testing hypotheses related to global calcium changes that mediate processes like short-term synaptic plasticity. nih.gov The cell-impermeant version of this compound can be introduced into specific cells via iontophoresis from a microelectrode, allowing for targeted analysis of individual cells within a network. nih.gov
Applications in Specific Biological Systems and Processes
The ability to visualize calcium dynamics with this compound has provided profound insights into numerous biological functions where Ca²⁺ acts as a critical signaling molecule.
In neuroscience, this compound has been instrumental in dissecting the complex interplay between neurons and glial cells. A key study utilized this compound to map astrocyte calcium responses following the stimulation of single CA1 pyramidal neurons in hippocampal slices. nih.gov By monitoring the fluorescence of this compound, researchers discovered that stimulating a single neuron could evoke sophisticated calcium responses in entire populations of surrounding astrocytes. nih.gov These responses included both immediate, synchronized calcium events and longer-term changes in the frequency of calcium oscillations, which were found to be modulated by glutamatergic and purinergic signaling pathways. nih.gov This research provided a new perspective on the dynamic and coordinated nature of neuron-glia signaling networks.
Furthermore, this compound has been used to study the role of calcium in synaptic plasticity. By combining this compound imaging with intracellular recordings in Aplysia neurons, it is possible to directly test hypotheses about how changes in presynaptic [Ca²⁺]i mediate the facilitation of synaptic transmission. nih.gov
Table 2: Research Findings on Neuron-Glia Interaction using this compound
| Parameter | Methodology / Finding | Source |
|---|---|---|
| Preparation | Hippocampal slices with astrocytes loaded with this compound. | nih.gov |
| Stimulation | Selective light-evoked depolarization of single neurons expressing Channelrhodopsin-2. | nih.gov |
| Imaging | Calcium events in surrounding astrocytes were monitored via this compound fluorescence. | nih.gov |
| Key Finding 1 | Single-neuron stimulation caused calcium responses in populations of astrocytes along the neuronal dendrite. | nih.gov |
| Key Finding 2 | Astrocyte responses included both synchronized events and post-stimulus changes in Ca²⁺ event frequency. | nih.gov |
| Signaling Pathway | The observed calcium responses were modulated by glutamatergic and purinergic signaling. | nih.gov |
Investigation of Calcium Transients in Photoreceptor Cells
This compound is a valuable tool for investigating the complex dynamics of calcium ions (Ca²⁺) in photoreceptor cells. As a visible light-excitable indicator, it allows researchers to monitor intracellular Ca²⁺ changes, which are fundamental to phototransduction, light adaptation, and intercellular signaling within the retina. ontosight.ainih.gov Studies have utilized this compound to explore Ca²⁺ mobilization in response to specific light stimuli, revealing critical aspects of retinal cell physiology. tandfonline.comnih.gov
In research on the intrinsic photosensitivity of retinal cells, this compound has been employed to assess changes in intracellular Ca²⁺ levels following photic stimulation. tandfonline.com For instance, in primary cultures of embryonic chicken Müller glial cells, which are closely associated with photoreceptors and are now considered novel retinal photodetectors, this compound fluorescence imaging demonstrated that light responses were specific to blue light exposure. These experiments revealed that the primary reservoir for Ca²⁺ release was from intracellular stores within the endoplasmic reticulum. tandfonline.com
Similarly, studies on cells heterologously expressing human OPN5, a UV-sensitive opsin, have used this compound to track light-induced Ca²⁺ signaling. nih.gov Researchers found that the longer wavelength required to excite this compound (around 549 nm) did not inadvertently activate the UV-sensitive OPN5 photoreceptor, a common problem with UV-excitable indicators like Fluo-4. This allowed for the unambiguous detection of a sustained intracellular Ca²⁺ increase specifically triggered by UV light stimulation, confirming the link between OPN5 activation and Ca²⁺ signaling cascades. nih.gov
The general methodology for these investigations involves loading the cells with the cell-permeable acetoxymethyl (AM) ester form of this compound. ontosight.aiglpbio.com Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent indicator in its active, membrane-impermeable form. glpbio.com Upon binding to free Ca²⁺, the dye exhibits a significant increase in fluorescence intensity at its emission wavelength of approximately 576 nm. glpbio.comnih.gov By using fluorescence microscopy to capture and quantify these changes in fluorescence over time, researchers can map the spatial and temporal characteristics of calcium transients triggered by light or other stimuli. tandfonline.comnih.gov
While not all studies on photoreceptor calcium transients use this compound specifically, the findings from related research provide a broader context. For example, investigations using other indicators in fly photoreceptors have shown that light stimulation causes rapid Ca²⁺ transients in the rhabdomere, with concentrations peaking in under 20 milliseconds. nih.gov These fast transients are crucial for the feedback signals that regulate the phototransduction cascade. nih.gov Similarly, studies in rod photoreceptors have revealed spontaneous, localized calcium "flares" and a distinct gradient of Ca²⁺ concentration from the base to the tip of the outer segment, highlighting the complex compartmentalization of calcium signaling. pnas.org These principles underscore the types of dynamic processes that this compound can help elucidate in various photoreceptor and associated retinal cells.
Comparative Analyses with Other Fluorescent Calcium Indicators (e.g., Calcium Green, Indo-1)
The selection of a fluorescent Ca²⁺ indicator is critical for the success of an experiment, as each dye possesses a unique set of properties. This compound is often compared with other indicators like Calcium Green and Indo-1, each having distinct advantages and limitations depending on the application. nih.govfsu.eduuchicago.edu
Key Property Comparison:
This compound, like Calcium Green, is a single-wavelength indicator that is excitable by visible light. thermofisher.com This is a significant advantage over UV-excitable dyes like Indo-1, as it reduces cellular autofluorescence and minimizes the risk of phototoxicity and unintended activation of light-sensitive cellular machinery, which is particularly relevant in photoreceptor studies. nih.govthermofisher.com These indicators function by increasing their fluorescence intensity upon binding Ca²⁺, with minimal shift in their emission wavelength. thermofisher.comontosight.ai
Calcium Green belongs to the same family of visible light-excitable indicators as this compound. ontosight.aisyronoptics.com Variants like Calcium Green-1 are noted for being more fluorescent than other dyes like Fluo-3 at resting Ca²⁺ levels, which improves the visibility of unstimulated cells and makes it easier to establish a baseline fluorescence. thermofisher.combiomol.com Calcium Green-1 also has a higher affinity for Ca²⁺ (lower Kd) compared to this compound, making it more sensitive for detecting small changes in Ca²⁺ at lower concentrations. nih.govbiomol.com However, in some biological systems with high autofluorescence in the green spectrum, the orange-red emission of this compound can provide a better signal-to-noise ratio. oup.com
Indo-1 is fundamentally different from this compound and Calcium Green because it is a ratiometric indicator. thermofisher.comwikipedia.org When excited by UV light (~350 nm), Indo-1 exhibits a dual emission that shifts from ~475 nm in the absence of Ca²⁺ to ~400 nm when saturated with Ca²⁺. wikipedia.orgaatbio.com The key advantage of ratiometric measurement is that the ratio of the two emission intensities allows for a more precise quantification of intracellular Ca²⁺ concentrations, as it corrects for variations in dye loading, cell thickness, and photobleaching. thermofisher.comoxinst.com This makes Indo-1 particularly powerful for quantitative analysis and flow cytometry. thermofisher.comwikipedia.orgaatbio.com However, its reliance on UV excitation can be a major drawback due to potential cell damage and interference with UV-sensitive photoreceptors. uchicago.eduoup.com Furthermore, Indo-1 can be prone to photo-instability in some microscopy applications. oxinst.com
This compound is ideal for studies where visible light excitation is paramount to avoid UV-induced artifacts, especially in photosensitive cells, and where its orange emission spectrum helps to circumvent autofluorescence issues. nih.govoup.com
Calcium Green offers higher Ca²⁺ affinity and brightness at resting levels, making it suitable for detecting subtle Ca²⁺ transients, though its green emission can overlap with cellular autofluorescence. nih.govbiomol.com
Indo-1 is the indicator of choice for robust, quantitative ratiometric measurements, provided that UV excitation is not a limiting factor for the experimental system. thermofisher.comoxinst.com
Interactive Data Table: Comparison of Fluorescent Calcium Indicators
| Property | This compound | Calcium Green-1 | Indo-1 |
| Excitation (Max, nm) | ~549 glpbio.com | ~506 biomol.com | ~350 thermofisher.com |
| Emission (Max, nm) | ~576 glpbio.com | ~531 biomol.com | ~400 (Ca²⁺-bound), ~475 (Ca²⁺-free) wikipedia.org |
| Indicator Type | Single-Wavelength thermofisher.com | Single-Wavelength ontosight.ai | Ratiometric thermofisher.comwikipedia.org |
| Kd for Ca²⁺ (nM) | ~323–562 (pH/temp dependent) nih.gov | ~180–314 (pH/temp dependent) nih.gov | ~230 aatbio.com |
| Primary Advantage | Visible light excitation, reduced autofluorescence interference nih.govoup.com | High fluorescence at rest, high Ca²⁺ affinity thermofisher.combiomol.com | Ratiometric measurement for quantitative analysis thermofisher.comoxinst.com |
| Primary Limitation | Non-ratiometric, lower Ca²⁺ affinity than Calcium Green-1 nih.gov | Non-ratiometric, potential for autofluorescence overlap oup.com | Requires UV excitation, potential phototoxicity uchicago.eduoup.com |
Synthesis and Derivatization Strategies for Calcium Orange and Analogues
General Synthetic Approaches for Tetracarboxylate-Based Calcium Indicators
The fundamental design of most synthetic fluorescent calcium indicators, including the family to which Calcium Orange belongs, involves the covalent linkage of a calcium-chelating moiety to a fluorescent chromophore. The most widely adopted chelating group is BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), a tetracarboxylate structure developed by Roger Tsien in 1980. BAPTA exhibits high selectivity for Ca²⁺ over other divalent cations like Mg²⁺ and is sensitive to Ca²⁺ concentrations within the typical physiological range of cells.
The general synthetic strategy for creating these indicators involves a modular approach:
Synthesis of the BAPTA core: The BAPTA molecule itself is synthesized through a series of organic reactions. This core structure provides the tetracarboxylate groups that form an 8-coordinate binding pocket for a single calcium ion.
Synthesis of a functionalized fluorophore: A fluorescent molecule, such as fluorescein, rhodamine, or stilbene (B7821643), is chemically modified to include a reactive group. This functionalization allows it to be coupled to the BAPTA chelator.
Coupling of BAPTA and fluorophore: The functionalized fluorophore is then covalently attached to the BAPTA core. In many intensity-based indicators, the BAPTA moiety is linked to the pendant aryl ring of a xanthene dye like rhodamine. nih.gov This strategic placement allows for the calcium binding event at the BAPTA site to modulate the fluorescence properties of the chromophore. The mechanism of this modulation often involves Photoinduced Electron Transfer (PeT), where the electron-rich BAPTA group quenches the fluorescence of the attached dye in the calcium-free state. Upon binding calcium, the electron-donating ability of the BAPTA nitrogen atoms is suppressed, which relieves the quenching and leads to a significant increase in fluorescence intensity. nih.gov
This synthetic paradigm has given rise to a wide array of indicators, such as Fluo-3 (B43766) and Rhod-2, which share the BAPTA-fluorophore architecture. nih.gov this compound is based on a tetramethylrhodamine (B1193902) structure, which gives it its characteristic orange fluorescence. nih.gov
Functional Group Modifications and Structure-Activity Relationship Studies
The relationship between the chemical structure of a calcium indicator and its functional properties (the structure-activity relationship or SAR) is crucial for designing probes with specific characteristics. wikipedia.org For tetracarboxylate-based indicators like this compound, modifications can be made to both the chelator and the fluorophore to fine-tune its performance.
Modifications to the Fluorophore: The fluorophore largely dictates the spectral properties of the indicator, including its excitation and emission wavelengths, quantum yield (brightness), and photostability. This compound is a single-wavelength indicator that exhibits an increase in fluorescence intensity upon binding Ca²⁺ with minimal wavelength shift. fishersci.fi It has maximum excitation and emission wavelengths of approximately 549 nm and 576 nm, respectively. glpbio.commedchemexpress.com
Spectral Tuning: The choice of a tetramethylrhodamine core gives this compound its longer wavelength emission compared to fluorescein-based indicators like Calcium Green or Fluo-3. This is advantageous for experiments where autofluorescence from cellular components (which is often in the green part of the spectrum) is a concern. nih.gov
Affinity and Kinetics: The affinity of this compound for Ca²⁺ is described by its dissociation constant (Kd), which is the concentration of Ca²⁺ at which half of the indicator molecules are bound to calcium. nih.govwikipedia.org The Kd of this compound is influenced by environmental factors. For instance, its affinity for calcium generally increases (i.e., the Kd value decreases) with rising temperature and pH. nih.gov This is a key consideration for experiments conducted under varying physiological conditions. Studies have shown that the changes in the thermodynamic dissociation constant are primarily driven by changes in the association rate constant. nih.gov
| Condition | This compound Kd (nM) |
| 11.5 °C | 527 |
| 39.7 °C | 323 |
| pH 6.42 | 562 |
| pH 7.40 | 457 |
Data sourced from Eberhard & Erne (1991) nih.gov
Modifications to the Chelator: While the core BAPTA structure is highly conserved due to its excellent selectivity, subtle modifications can alter calcium affinity. Introducing electron-withdrawing or donating groups on the BAPTA aromatic rings can modulate the Kd, allowing for the creation of indicators suited for measuring a wide range of calcium concentrations, from resting levels to high transient spikes. nih.gov
For practical application in live cells, indicators are often synthesized as acetoxymethyl (AM) ester derivatives. glpbio.com The addition of AM ester groups neutralizes the negative charges of the carboxylate groups, rendering the molecule membrane-permeant. glpbio.com Once inside the cell, ubiquitous intracellular esterases cleave off the AM groups, trapping the active, charged form of the indicator in the cytosol. glpbio.com
Development of Novel this compound Derivatives for Enhanced Properties
The quest for improved calcium indicators is an ongoing area of research, driven by the demands of advanced biological imaging techniques. nih.gov While specific, named derivatives of this compound are not as widely documented as those for other indicators like Fluo-3 or Rhod-2, the general strategies for creating derivatives with enhanced properties apply.
Altered Kd: A significant area of development is the creation of indicator variants with a range of calcium affinities. While this compound has a moderate affinity (Kd in the hundreds of nanomolars), researchers often require low-affinity indicators (Kd in the micromolar range) to accurately measure high calcium concentrations found in specific organelles like mitochondria or the endoplasmic reticulum, or during pathological conditions. Conversely, high-affinity indicators are useful for detecting very small fluctuations in resting calcium levels. nih.gov The development of low-affinity derivatives of the related dye Rhod-2, such as Rhod-5N (Kd = 19 µM) and X-Rhod-FF (Kd = 17 µM), demonstrates the feasibility of this strategy. nih.gov
Improved Photostability: A common limitation of fluorescent dyes is photobleaching, where the fluorophore is chemically destroyed by light exposure during imaging. This can be particularly problematic during long-term experiments. Synthetic efforts are often directed at modifying the fluorophore structure to enhance its resistance to photobleaching. For instance, incorporating the ethylenic linkage of a stilbene chromophore into a heterocyclic ring has been shown to improve the quantum efficiency and photochemical stability of some calcium indicators. researchgate.net
Specific Targeting: To measure calcium dynamics in specific subcellular locations, indicators can be modified with targeting moieties. For example, the AM esters of some rhodamine-based dyes like Rhod-2 carry a net positive charge, which promotes their sequestration into the negatively charged mitochondrial matrix. nih.gov Similar strategies could be employed to create derivatives of this compound that are directed to other organelles of interest.
The continued application of synthetic chemistry to modify and refine the structure of tetracarboxylate-based indicators will undoubtedly lead to the development of novel probes with superior brightness, photostability, and a wider range of affinities, further expanding the capabilities of biological calcium imaging.
Challenges and Future Directions in Calcium Orange Research
Limitations of Current Calcium Orange Applications in Complex Biological Environments
The application of this compound, while beneficial, is met with several challenges in complex biological systems. A primary limitation is that it is an intensiometric, or single-wavelength, indicator. nikon.com This means it reports changes in calcium concentration ([Ca²⁺]) as changes in fluorescence intensity. Consequently, it is difficult to obtain precise quantitative measurements of [Ca²⁺] because the signal can be confounded by factors unrelated to calcium levels, such as variations in dye concentration due to heterogeneous loading between cells or diffusion of the dye out of the focal plane. nikon.com
Researchers have also reported difficulties with dye loading and retention in certain preparations. The acetoxymethyl (AM) ester form of this compound, which facilitates cell loading, can be challenging to load effectively into cells within acute tissue slices. researchgate.net Furthermore, once inside the cell, the indicator has shown a tendency to compartmentalize into subcellular organelles, which can complicate the interpretation of cytosolic calcium signals and may lead to a reduced dynamic range. researchgate.net
In complex tissues such as the heart, other environmental factors can limit the indicator's effectiveness. These include:
Heterogeneous Cell Populations: Tissues contain multiple cell types (e.g., myocytes and endothelial cells), which may load the dye with different efficiencies, complicating the analysis of a specific cell population's response. physiology.org
Background Fluorescence: Endogenous fluorophores within the tissue can contribute to background noise, potentially lowering the signal-to-noise ratio. physiology.org
Optical Artifacts: In contracting tissues, motion artifacts can distort the fluorescence signal. physiology.org Additionally, inner filter effects, where tissue components absorb excitation or emission light, can interfere with accurate measurements. physiology.org
Strategies for Overcoming Photobleaching and Dye Loading Heterogeneity
To address the inherent challenges of using fluorescent dyes, researchers have developed several strategies. While this compound is considered more photostable than some earlier indicators like fluo-3 (B43766), photobleaching—the light-induced destruction of the fluorophore—remains a concern during prolonged imaging experiments. thermofisher.comthermofisher.com General strategies to mitigate photobleaching include:
Minimizing the intensity and duration of excitation light. thermofisher.com
Using neutral-density filters to attenuate the illumination source. thermofisher.com
Employing antifade reagents in the mounting medium for fixed-cell preparations. thermofisher.comemsdiasum.com
Inconsistent dye loading is a well-known issue for all AM ester-based indicators. To improve the consistency and cytoplasmic localization of this compound, specific chemical agents are often used. The non-ionic surfactant Pluronic F-127 is frequently included in the loading solution to prevent the re-aggregation of the hydrophobic AM ester in aqueous media, thereby facilitating more uniform entry into cells. ionbiosciences.com Once inside the cell, organic anion transporters can actively extrude the cleaved, calcium-sensitive form of the dye. This can be prevented by the addition of probenecid, an inhibitor of these transporters, which improves dye retention and leads to brighter, more stable signals. ionbiosciences.com For analyzing responses within mixed cell populations, techniques like flow cytometry can be used to gate on specific cell subtypes post-staining, allowing for individualized assessment of calcium signals. nih.gov
Integration with Optogenetic and Genetically Encoded Calcium Indicators
A significant advantage of this compound is its spectral profile, which makes it highly compatible with other fluorescent tools, particularly those in the blue-to-green range. This has proven especially valuable in the field of optogenetics. researchgate.net Optogenetic actuators, such as Channelrhodopsin-2 (ChR2), are typically activated by blue light. nih.govplos.org The excitation maximum of this compound is at 549 nm, far from the blue-light spectrum used for optogenetic stimulation. nih.govmedchemexpress.com This spectral separation allows researchers to independently stimulate cells with light and record the subsequent calcium activity using this compound without causing significant cross-excitation or photoactivation artifacts. researchgate.netnih.govplos.org
The same principle of spectral separation applies to its integration with Genetically Encoded Calcium Indicators (GECIs). The vast majority of high-performance GECIs, such as those in the GCaMP family, are green fluorescent proteins. frontiersin.org The development of orange and red fluorescent indicators, both chemical like this compound and protein-based like O-GECO, was driven by the need for multi-color imaging. nih.gov This allows for the simultaneous monitoring of multiple cellular processes. For instance, a researcher could use a green GECI to report calcium dynamics in the cytosol while using a red-shifted indicator to monitor calcium in a specific organelle like the endoplasmic reticulum, enabling the study of flux between compartments. acs.org
Potential for Development of Ratiometric or Multi-Wavelength this compound Variants
The development of ratiometric indicators is a key goal in fluorescence imaging, as they can provide more quantitative data than single-wavelength dyes like this compound. researchgate.net Ratiometric indicators exhibit a shift in either their excitation or emission spectrum upon ion binding, allowing for the measurement of fluorescence at two wavelengths. The ratio of these two intensities is largely independent of indicator concentration, path length, and excitation intensity, thus correcting for many of the artifacts that affect intensiometric dyes. frontiersin.orgnih.gov
While a direct ratiometric version of the this compound chemical structure has not been prominently described, the field is actively developing orange-emitting ratiometric indicators, primarily through protein engineering. Strategies to create ratiometric GECIs include:
FRET-based sensors: These sensors consist of two different fluorescent proteins (a donor and an acceptor) linked by a calcium-sensitive domain. Calcium binding changes the conformation, altering the efficiency of Förster Resonance Energy Transfer (FRET) between the two proteins.
Fusion to a stable reference protein: A single-wavelength GECI can be fused to a spectrally distinct, calcium-insensitive fluorescent protein (e.g., GCaMP fused to mCherry). The ratio of the two emission signals provides a ratiometric readout. researchgate.netnih.gov
"Matryoshka" concept: This innovative approach involves nesting a stable orange fluorescent protein within a circularly permuted green fluorescent protein, creating a single-molecule ratiometric sensor that emits both green and orange light from a single excitation wavelength. biorxiv.org
Additionally, bioluminescent ratiometric indicators with orange emission, such as Orange CaMBI, have been developed. nih.gov These probes use Bioluminescence Resonance Energy Transfer (BRET), where the energy from a luciferase is transferred to a fluorescent protein, with the efficiency of transfer being modulated by calcium binding. acs.org These approaches highlight the ongoing drive toward quantitative, multi-wavelength calcium imaging in the orange spectral range.
Q & A
Basic: What standardized protocols exist for quantifying calcium content in citrus fruit tissues, and how are they validated?
Answer:
Quantification typically involves atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) after acid digestion of fruit tissues. Validation includes:
- Calibration curves using certified calcium standards (e.g., CaCl₂ solutions).
- Recovery tests by spiking samples with known calcium concentrations (e.g., 85–110% recovery deemed acceptable) .
- Replication: Triplicate measurements per sample to assess intra-assay variability.
For example, in studies on navel oranges, calcium extraction protocols specify homogenization of fruit peels and pulp in nitric acid (65% v/v) under controlled heating (70°C for 4 hours) to avoid volatilization .
Advanced: How do conflicting results arise in studies assessing calcium’s role in reducing fruit abscission, and how can experimental design mitigate these contradictions?
Answer:
Contradictions often stem from:
- Variable environmental factors (e.g., humidity, soil pH) affecting calcium uptake .
- Timing of calcium application: Pre-flowering sprays vs. post-fruit-set treatments yield divergent results due to differences in cell wall lignification rates .
- Interaction with boron: Synergistic effects of Ca²⁺ and B³⁺ on pollen tube growth may confound isolated calcium studies .
Mitigation strategies:
- Controlled factorial designs isolating calcium treatments (e.g., randomized block designs with calcium-only vs. calcium-boron combinations) .
- Longitudinal monitoring of calcium translocation using radioisotopes (e.g., ⁴⁵Ca tracer) to track temporal distribution .
Basic: What are the established thresholds for calcium deficiency in citrus orchards, and how are these thresholds determined?
Answer:
Thresholds are derived from leaf tissue analysis (6–8-month-old leaves):
- Deficiency: < 2.0% calcium (dry weight basis).
- Optimal range: 3.0–5.5% .
Determination involves: - Field trials correlating leaf calcium levels with yield/fruit quality metrics (e.g., TSS, acidity).
- Controlled hydroponic studies to establish dose-response curves under calcium-limited conditions .
Advanced: How can researchers reconcile discrepancies between in vitro calcium binding assays and in vivo fruit firmness measurements?
Answer:
Discrepancies arise due to:
- Matrix complexity: In vitro assays (e.g., fluorescence-based Cal-6 dye) may not account for pectin cross-linking in vivo .
- Dynamic calcium pools: Apoplastic vs. symplastic calcium distribution affects firmness but is rarely resolved in bulk assays .
Methodological refinements:
- Spatially resolved techniques: Confocal microscopy with calcium-specific fluorophores (e.g., Fluo-4 AM) to map subcellular calcium in fruit tissues .
- Mechanical testing: Parallel measurement of puncture force (N/mm²) and calcium content to establish causal links .
Basic: What statistical methods are recommended for analyzing calcium’s effect on fruit quality parameters (e.g., TSS, acidity)?
Answer:
- ANOVA with Tukey’s HSD: For comparing mean differences across calcium treatment groups (e.g., 0.5% vs. 2.0% CaCl₂ sprays) .
- Principal Component Analysis (PCA): To reduce dimensionality when assessing correlated variables (e.g., calcium, boron, vitamin C) .
- Regression models: Linear or logistic regression to predict yield responses to calcium dosage, adjusting for covariates like soil boron content .
Advanced: What experimental frameworks address the interaction between calcium and phytohormones (e.g., auxin) in modulating citrus fruit development?
Answer:
- Split-plot designs: Assign calcium treatments to main plots and hormone applications (e.g., IAA sprays) to subplots to test interactions .
- Transcriptomic profiling: RNA-seq of calcium-treated vs. control fruit tissues to identify auxin-responsive genes (e.g., ARF, AUX/IAA) .
- Calcium channel inhibitors: Use of LaCl₃ (lanthanum chloride) to block extracellular calcium influx and isolate hormone-specific pathways .
Basic: How is calcium bioavailability assessed in citrus fruit, and what are the limitations of current methods?
Answer:
- In vitro digestion models: Simulate gastric/intestinal phases to measure soluble calcium fractions .
- Limitations:
Advanced: What emerging technologies improve spatial resolution in calcium imaging during fruit maturation?
Answer:
- Fluorescence lifetime imaging (FLIM): Resolves calcium dynamics in cell wall microdomains .
- Synchrotron-based X-ray fluorescence (SXRF): Maps calcium distribution at micron-scale resolution in intact fruit .
- CRISPR-Cas9 reporters: Genetically encoded calcium indicators (e.g., GCaMP6f) in transgenic citrus models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
